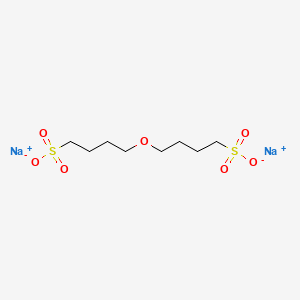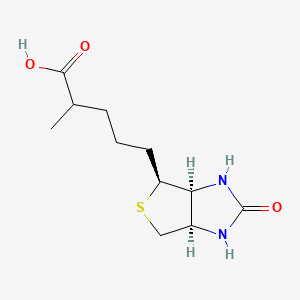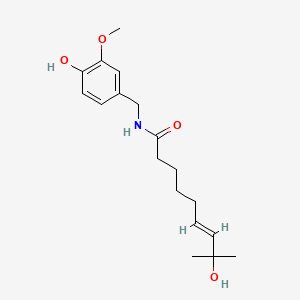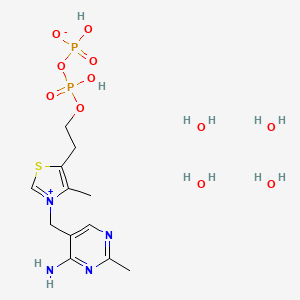
胆钙化固醇硫酸钠盐
描述
Cholecalciferol Sulfate Sodium Salt, also known as Vitamin D3 sulfate, is a compound with the linear formula C27H43O4SNa . It is a metabolite of Vitamin D3 and has potent biological activity . It is used for combating vitamin D3 deficiency .
Molecular Structure Analysis
The molecular structure of Cholecalciferol Sulfate Sodium Salt is represented by the linear formula C27H43O4SNa . The molecular weight of the compound is 486.68 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cholecalciferol Sulfate Sodium Salt include a molecular weight of 486.68 . The compound is stored at a temperature of -20°C .
科学研究应用
Musculoskeletal Health
Vitamin D3 is renowned for its role in promoting musculoskeletal health. It facilitates the absorption of calcium and phosphate in the small intestine, which are vital for maintaining bone density and strength. Research indicates that Vitamin D3 Sulfate Sodium Salt could be used to prevent bone disorders such as osteoporosis and rickets by ensuring adequate mineralization of the bone matrix .
Immunomodulation
The immunomodulatory effects of Vitamin D3 are well-documented. It modulates the immune response by influencing the activity and proliferation of immune cells. Vitamin D3 Sulfate Sodium Salt could be applied in the study of autoimmune diseases and in developing treatments that aim to regulate immune function .
Neuroprotection
Cholecalciferol Sulfate Sodium Salt has potential neuroprotective applications due to its ability to regulate neurotransmitter synthesis and nerve growth. It may be used in research focused on neurodegenerative diseases like Alzheimer’s and Parkinson’s to understand disease mechanisms and develop neuroprotective therapies .
Cardiovascular Health
Vitamin D3 has been linked to cardiovascular health, with deficiencies associated with an increased risk of hypertension and heart disease. The sulfate form of Vitamin D3 could be used in clinical studies investigating the prevention and treatment of cardiovascular diseases through its effects on heart muscle and blood vessels .
Cancer Research
There is growing interest in the role of Vitamin D3 in cancer prevention and therapy. Its ability to suppress cell growth and induce apoptosis makes it a candidate for cancer research. Scientists could use Vitamin D3 Sulfate Sodium Salt to explore its efficacy in inhibiting tumor growth and enhancing the effectiveness of existing cancer treatments .
Dermatological Applications
Vitamin D3 plays a role in skin health by contributing to cell growth and repair. Cholecalciferol Sulfate Sodium Salt may be used in dermatological research to study its effects on conditions like psoriasis and eczema, as well as its potential in promoting wound healing and reducing scar formation .
Metabolic Disorders
Research suggests that Vitamin D3 can influence insulin secretion and glucose metabolism, making it relevant in the study of metabolic disorders such as diabetes. The sulfate form could be particularly useful in understanding the relationship between Vitamin D3 levels and insulin sensitivity, potentially leading to new approaches in diabetes management .
Antioxidant Properties
The stability of Vitamin D3 in aqueous solutions is a challenge, but the addition of antioxidants like EDTA, ascorbic acid, and citric acid can stabilize it. This property can be harnessed in developing fortified foods and supplements to ensure the delivery of stable and effective doses of Vitamin D3 .
安全和危害
Cholecalciferol Sulfate Sodium Salt can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .
未来方向
作用机制
Target of Action
The primary target of Vitamin D3, also known as Cholecalciferol, is the Vitamin D Receptor (VDR) , which is a nuclear receptor found in numerous tissues throughout the body . The VDR plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .
Mode of Action
Vitamin D3 interacts with its target, the VDR, to regulate the expression of various genes. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption .
Biochemical Pathways
Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation, commonly found in sunlight . It is then hydroxylated in the liver to form 25-hydroxyvitamin D3, and subsequently in the kidneys to form the biologically active form, 1,25-dihydroxyvitamin D3 . This active form influences a wide range of physiological processes from bone health to immune function .
Pharmacokinetics
The pharmacokinetics of Vitamin D3 involves absorption, distribution, metabolism, and excretion (ADME). The 25-hydroxyvitamin D metabolite of cholecalciferol is absorbed to a greater extent than the nonhydroxy form of cholecalciferol . Liposomal formulations of Vitamin D3 have been shown to be more effective in elevating calcidiol concentration in serum .
Result of Action
The result of Vitamin D3’s action is the maintenance of calcium and phosphorus homeostasis, which is crucial for bone formation and maintenance . It also plays a role in cell proliferation, differentiation, and immune modulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Vitamin D3. For instance, the latitude, season, time of day, skin color, age, clothing, and sunscreen use can affect the synthesis of Vitamin D3 in the skin . In terms of stability, metal ions and acidic conditions can destabilize Vitamin D3 in aqueous media, but these solutions can be stabilized after the addition of certain substances like ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid .
属性
IUPAC Name |
sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPJUMUSRXXKW-DRFPHCMDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858568 | |
| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78392-27-5 | |
| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)



